3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

3-amino-1-(3-phenylpropyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-12-8-10-15(13(12)16)9-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCWBIFFYUCGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)CCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery, the adage "a potent molecule does not necessarily make a good drug" holds significant weight. The journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is intricately governed by its physicochemical properties. These intrinsic characteristics dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, ultimately influencing its efficacy and safety.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding and early characterization of these properties are paramount to navigating the complexities of the drug development pipeline and mitigating late-stage attrition.[3][4]

This guide provides an in-depth technical overview of the core physicochemical properties of the novel compound 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one . In the absence of extensive empirical data for this specific molecule, this document serves as a predictive and methodological framework, outlining a workflow for its characterization. We will begin with a computational assessment to establish initial property estimates, followed by detailed, field-proven experimental protocols for their empirical determination. This dual approach of in silico prediction and experimental validation forms a robust, self-validating system for the comprehensive profiling of NCEs.

Compound Profile: 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one

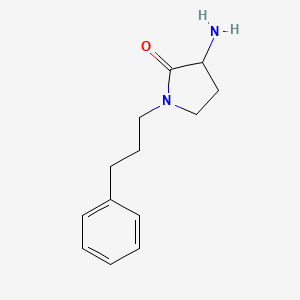

Structure:

Caption: Chemical structure of 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one.

IUPAC Name: 3-amino-1-(3-phenylpropyl)pyrrolidin-2-one

Molecular Formula: C₁₃H₁₈N₂O

Molecular Weight: 218.29 g/mol

Part 1: In Silico Physicochemical Profiling - A Predictive First Look

Before embarking on resource-intensive experimental studies, computational methods provide a rapid and cost-effective means to predict the physicochemical properties of a novel compound.[5][6] These in silico tools leverage vast datasets of known molecules to build quantitative structure-property relationship (QSPR) models, offering valuable initial insights that can guide subsequent experimental design.[7]

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties for 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one, generated using widely accepted computational algorithms. It is crucial to note that these are theoretical estimations and require experimental validation.

| Property | Predicted Value | Method/Software | Significance in Drug Discovery |

| logP (Octanol/Water Partition Coefficient) | 2.15 ± 0.5 | ALOGPS, ChemDraw | Measures lipophilicity, influencing membrane permeability and solubility.[8][9] |

| Aqueous Solubility (logS) | -2.5 ± 0.7 | ALOGPS, ESOL | Indicates the extent to which the compound dissolves in water, impacting bioavailability.[5][10] |

| pKa (Acid Dissociation Constant) | Basic pKa: 8.5 ± 0.4 | ACD/pKa, Marvin | Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding.[11][12] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | ChemDraw | Predicts passive molecular transport through membranes. |

| Number of Hydrogen Bond Donors | 1 | ChemDraw | Influences solubility and membrane permeability. |

| Number of Hydrogen Bond Acceptors | 2 | ChemDraw | Influences solubility and membrane permeability. |

| Number of Rotatable Bonds | 5 | ChemDraw | Relates to conformational flexibility and target binding. |

Part 2: Experimental Determination of Key Physicochemical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the most critical physicochemical properties. The causality behind experimental choices and potential challenges are discussed to provide a comprehensive and practical guide.

Aqueous Solubility (logS): The Foundation of Bioavailability

Aqueous solubility is a fundamental property that dictates the concentration of a drug in the gastrointestinal fluids and subsequently, its absorption and bioavailability.[6][13] Poor aqueous solubility is a major hurdle in drug development, often leading to variable and insufficient drug exposure.[14]

The shake-flask method is the benchmark for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[5][15]

Principle: An excess of the solid compound is agitated in an aqueous buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then quantified.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount (e.g., 2-5 mg) of 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one to a glass vial containing a known volume (e.g., 1-2 mL) of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential.

-

-

Equilibration:

-

Seal the vials and place them on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (typically 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[16]

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant without disturbing the solid material.

-

Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of the test compound of known concentrations in the same buffer.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the supernatant.

-

-

Calculation of Solubility:

-

The determined concentration represents the thermodynamic solubility of the compound. Express the solubility in units of mg/mL, µg/mL, or Molarity (mol/L).

-

The logS value is the base-10 logarithm of the molar solubility.

-

Causality and Field Insights:

-

Choice of Buffer: Using a buffer at physiological pH (7.4) provides a more relevant measure of solubility in the context of systemic circulation.

-

Equilibration Time: Shorter incubation times can lead to an underestimation of thermodynamic solubility, resulting in what is known as kinetic solubility. While high-throughput kinetic solubility assays are useful for early screening, the shake-flask method provides the more definitive thermodynamic value.[17][18]

-

Solid-State Form: The solubility of a compound is dependent on its solid-state form (crystalline vs. amorphous). It is crucial to characterize the solid form of the material used in the solubility measurement.[14]

Caption: Workflow for the Shake-Flask Solubility Assay.

Lipophilicity (logP/logD): A Balancing Act for Permeability and Potency

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[7][19] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.[8]

While the shake-flask method using n-octanol and water is the traditional method for logP determination, RP-HPLC offers a faster, more resource-efficient, and automatable alternative that is well-suited for drug discovery.[20][21][22]

Principle: The retention time of a compound on a reverse-phase HPLC column (with a nonpolar stationary phase) is correlated with its lipophilicity. A calibration curve is generated using a set of reference compounds with known logP values.

Step-by-Step Methodology:

-

System Setup:

-

Use a standard RP-HPLC system with a C18 column.

-

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). For logP determination, an isocratic elution is used.

-

-

Calibration:

-

Select a set of 5-7 reference compounds with well-established logP values that span the expected logP range of the test compound.

-

Inject each reference compound individually and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0.

-

Plot log(k) versus the known logP values of the reference compounds to generate a linear calibration curve.

-

-

Sample Analysis:

-

Dissolve 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one in the mobile phase.

-

Inject the sample and record its retention time (t_R).

-

Calculate the capacity factor (k) for the test compound.

-

-

logP Determination:

-

Using the linear regression equation from the calibration curve, calculate the logP of the test compound from its log(k) value.

-

-

logD Determination:

-

To determine logD at a specific pH (e.g., 7.4), use a mobile phase buffered at that pH. The procedure is the same as for logP determination.

-

Causality and Field Insights:

-

Choice of Reference Compounds: The accuracy of the HPLC method is highly dependent on the selection of structurally similar reference compounds.

-

Mobile Phase Composition: The percentage of the organic modifier in the mobile phase can be adjusted to achieve optimal retention times for the compounds being analyzed.

-

High-Throughput Screening: This method is readily adaptable to a 96-well plate format, making it suitable for high-throughput screening of compound libraries.[23]

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[12] Since many drugs are weak acids or bases, their ionization state at physiological pH is a critical factor influencing their solubility, permeability, and interaction with biological targets.[11] For 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one, the primary amino group is expected to be the main basic center.

Potentiometric titration is a robust and widely used method for the determination of pKa values.[24][25][26]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one and dissolve it in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) for poorly soluble compounds. A known concentration (e.g., 1-10 mM) is required.

-

-

Titration Setup:

-

Use a calibrated pH meter with a combination pH electrode.

-

Place the sample solution in a thermostatted vessel and stir continuously.

-

Use a calibrated burette to add the titrant (e.g., 0.1 M HCl for a basic compound) in small, precise increments.

-

-

Data Collection:

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This can be identified as the midpoint of the buffer region or the inflection point of the curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume. The peak of this derivative curve corresponds to the equivalence point, and the pKa can be calculated from the volume at the half-equivalence point.[27]

-

Causality and Field Insights:

-

Co-solvents for Poorly Soluble Compounds: For compounds with low aqueous solubility, the titration can be performed in a series of water-cosolvent mixtures (e.g., methanol-water). The apparent pKa (psKa) is determined in each mixture, and the aqueous pKa is then extrapolated from a plot of psKa versus the mole fraction of the cosolvent.[11][27][28]

-

UV-Vis Spectrophotometry as an Alternative: For compounds with a chromophore that changes its absorbance upon ionization, UV-Vis spectrophotometry can be a sensitive method for pKa determination, especially for low concentration samples.[5][29][30]

Part 3: Structural Characterization via Spectroscopic Methods

Confirmation of the chemical structure and purity of a new chemical entity is a prerequisite for any further studies. A combination of spectroscopic techniques provides a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution.[1][30]

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

Aromatic Protons: Signals corresponding to the phenyl group are expected in the aromatic region (δ 7.0-7.5 ppm).

-

Alkyl Protons: The protons of the propyl chain and the pyrrolidinone ring will appear in the aliphatic region (δ 1.5-4.0 ppm). The diastereotopic nature of the protons on the pyrrolidinone ring may lead to complex splitting patterns.[31]

-

Amine Proton: The proton of the primary amine will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum will indicate the number of different carbon environments.

-

Carbonyl Carbon: The lactam carbonyl carbon is expected to resonate at a downfield chemical shift (δ ~170-180 ppm).

-

Aromatic Carbons: Signals for the phenyl group carbons will be in the range of δ 120-140 ppm.

-

Aliphatic Carbons: The carbons of the propyl chain and the pyrrolidinone ring will appear in the upfield region (δ 20-60 ppm).

-

-

2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the different structural fragments.[30]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[32]

-

N-H Stretch: A characteristic absorption for the primary amine (N-H) is expected in the region of 3300-3500 cm⁻¹.

-

C=O Stretch: A strong absorption for the γ-lactam carbonyl group is expected around 1680-1700 cm⁻¹.[16]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Absorptions corresponding to the phenyl ring are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

-

Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the exact mass of the protonated molecule [M+H]⁺ will be observed, confirming the molecular formula.

-

Fragmentation Pattern: The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide valuable structural information. Expected fragmentation pathways for 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one may include:

-

Loss of the phenylpropyl side chain.

-

Cleavage of the pyrrolidinone ring.[2]

-

Loss of the amino group.

-

Conclusion

The comprehensive physicochemical and structural characterization of a new chemical entity such as 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one is a critical and foundational step in the drug discovery and development process. This guide has outlined a logical and robust workflow, commencing with in silico predictions to inform experimental design, followed by detailed, validated protocols for the empirical determination of key properties including aqueous solubility, lipophilicity, and pKa. Furthermore, the application of standard spectroscopic techniques for structural elucidation has been detailed.

By systematically applying these methodologies, researchers can build a comprehensive data package for novel compounds. This data-driven approach enables informed decision-making, facilitates the optimization of lead compounds, and ultimately increases the probability of identifying drug candidates with favorable ADME profiles, thereby enhancing the efficiency and success rate of the drug discovery endeavor.

References

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

- Babic, S., Horvat, A. J., Pavlovic, D. M., & Kastelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.

- Bergström, C. A. (2012). Experimental and computational methods pertaining to drug solubility. In Drug Bioavailability (pp. 1-28). Humana Press.

- Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325.

- Di, L., & Kerns, E. H. (2022). Challenges and strategies for solubility measurements and dissolution method development for amorphous solid dispersion formulations. Journal of Pharmaceutical Sciences, 111(12), 3257-3269.

- Fallavena, P. R., & Schapoval, E. E. (1997). Determination of pKa of sparingly water-soluble drugs by a cosolvent method. International Journal of Pharmaceutics, 158(1), 109-114.

- Gleeson, M. P. (2008). Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry, 51(4), 817-834.

- Manallack, D. T. (2007). The pKa distribution of drugs: application to drug discovery. Perspectives in Medicinal Chemistry, 1, 1177391X0700100002.

- Kerns, E. H., & Di, L. (2004).

- Kerns, E. H., Di, L., & Carter, G. T. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885.

- Takács-Novák, K., Box, K. J., & Avdeef, A. (1997). Potentiometric and spectrophotometric determination of acid-base and tautomeric equilibrium constants of a new anti-inflammatory agent. International Journal of Pharmaceutics, 151(2), 235-248.

- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. University of Arizona, College of Pharmacy.

- Völgyi, G., Révész, C., & Takács-Novák, K. (2007). The role of lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2(11), 1503-1521.

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.

-

MDPI. (2015). Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. Retrieved from [Link]

-

SciRes. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Retrieved from [Link]

-

ResearchGate. (2022). Physical properties and FTIR spectral data of γ-lactams 4(a-h). Retrieved from [Link]

-

ResearchGate. (2012). Physicochemical Characterization of NCEs in Early Stage Drug Discovery. Retrieved from [Link]

-

ACS Publications. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Retrieved from [Link]

-

ResearchGate. (2018). Physicochemical characterisation in drug discovery. Retrieved from [Link]

-

Synapse. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2019). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... Retrieved from [Link]

-

Office of Justice Programs. (2021). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

-

PMC. (2017). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

MDPI. (2024). Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MJC-CE. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Retrieved from [Link]

-

ACS Publications. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). Retrieved from [Link]

-

ResearchGate. (1975). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

West Virginia University. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging NPS. Retrieved from [Link]

-

IES. (2011). NCES Handbook of Survey Methods. Retrieved from [Link]

-

IES. (2014). NCES Statistical Standards. Retrieved from [Link]

-

IES. (2002). NCES Statistical Standards. Retrieved from [Link]

-

Longdom. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

-

Macedonian Pharmaceutical Bulletin. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

-

Sygnature Discovery. (2025). What is LogP? A Guide to Lipophilicity in Drug Discovery. Retrieved from [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

J-Stage. (2020). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Retrieved from [Link]

-

IAPC. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. Retrieved from [Link]

-

PMC. (2011). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

PubMed. (2017). Determination of Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved from [Link]

-

Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds | ADMET and DMPK [pub.iapchem.org]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. What is LogP? A Guide to Lipophilicity in Drug Discovery [simplydrugdiscovery.com]

- 9. acdlabs.com [acdlabs.com]

- 10. revistas.udea.edu.co [revistas.udea.edu.co]

- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Why Most Modern Drug Candidates Fail at Solubility - Behind the Bench [thermofisher.com]

- 14. Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 18. mdpi.com [mdpi.com]

- 19. longdom.org [longdom.org]

- 20. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]

- 21. researchgate.net [researchgate.net]

- 22. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 24. The use of cosolvent pKa assays for poorly soluble compounds [pion-inc.com]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. emerypharma.com [emerypharma.com]

- 28. researchgate.net [researchgate.net]

- 29. uanlch.vscht.cz [uanlch.vscht.cz]

- 30. researchgate.net [researchgate.net]

- 31. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones | Office of Justice Programs [ojp.gov]

- 32. pubs.acs.org [pubs.acs.org]

Biological Activity of Pyrrolidin-2-one Derivatives: A Technical Guide

Executive Summary

The pyrrolidin-2-one (γ-lactam) scaffold represents a "privileged structure" in medicinal chemistry, characterized by its high stability, polarity, and ability to function as a rigid core for pharmacophore display. Best known as the structural basis for the "Racetam" family of nootropics and antiepileptics (e.g., Levetiracetam, Piracetam), this five-membered lactam ring has evolved beyond neurology. Recent pharmacological profiling reveals potent activity in oncology (cytotoxicity against MCF-7/HeLa lines), antimicrobial applications (membrane disruption), and immunomodulation. This guide provides a technical deep-dive into the structural determinants of these activities, the molecular mechanisms of action, and validated protocols for synthesis and biological evaluation.[1]

Chemical & Pharmacological Foundation

The Scaffold

The pyrrolidin-2-one core is a five-membered lactam.[1] Its planar amide bond confers rigidity, reducing the entropic penalty upon binding to protein targets.

-

Molecular Formula:

[2] -

Physicochemical Profile:

-

Hydrogen Bonding: The carbonyl oxygen is a strong H-bond acceptor; the N-H (if unsubstituted) is a donor.

-

Solubility: High aqueous solubility, often requiring N-substitution or C-ring lipophilic groups to cross the Blood-Brain Barrier (BBB).

-

Metabolic Stability: The lactam ring is generally resistant to rapid hydrolysis compared to linear amides, prolonging half-life.

-

Numbering & Functionalization Zones

For SAR analysis, the ring is numbered starting from the Nitrogen (1) to the Carbonyl (2).

-

Position 1 (N-substitution): Critical for pharmacokinetic properties (lipophilicity) and receptor subtype selectivity (e.g., SV2A affinity).

-

Position 3 (

-carbon): The primary site for electrophilic substitution; stereochemistry here often dictates potency (e.g., S-enantiomer of Levetiracetam). -

Position 4 (

-carbon): Often used for introducing steric bulk to lock conformation. -

Position 5 (

-carbon): Substitution here can introduce additional chiral centers and affect metabolic clearance.

Therapeutic Applications & Mechanisms of Action[3][4]

Neurology: The SV2A Pathway

The most commercially successful application of pyrrolidin-2-ones is in epilepsy management. Unlike traditional sodium channel blockers, Levetiracetam and Brivaracetam act via a unique presynaptic mechanism.

Mechanism: Levetiracetam binds to Synaptic Vesicle Protein 2A (SV2A) , a membrane glycoprotein found in presynaptic vesicles.[3][4][5][6]

-

Binding: The drug enters the presynaptic terminal (potentially via vesicular recycling).[5]

-

Modulation: It binds to SV2A, reducing the rate of vesicle fusion during high-frequency neuronal firing.

-

Result: This prevents the "synchronization" of neurotransmitter release that characterizes an epileptic seizure, without affecting normal low-frequency transmission.

Visualization: SV2A Mechanism of Action

Figure 1: The cascade of Levetiracetam binding to SV2A, leading to seizure suppression.[3]

Oncology: Cytotoxicity & Apoptosis

Recent derivatives (e.g., N-aryl-3-substituted pyrrolidones) show potent cytotoxicity against breast (MCF-7) and cervical (HeLa) cancer lines.

-

Mechanism: Induction of oxidative stress (ROS generation) and interference with tubulin polymerization.

-

Key Finding: 3-arylidene derivatives often exhibit IC50 values in the low micromolar range (

).

Antimicrobial Activity

N-substituted pyrrolidinones with long alkyl chains or halogenated aryl groups act as membrane disruptors.

-

Mechanism: The amphiphilic nature allows intercalation into bacterial cell membranes, increasing permeability and causing leakage of intracellular content.

Structure-Activity Relationship (SAR) Deep Dive

The biological output is strictly controlled by substitution patterns.

| Position | Modification | Effect on Activity |

| N1 (Nitrogen) | Short Alkyl / Amide | Increases BBB permeability; Essential for Nootropic/Antiepileptic activity (e.g., Acetamide group in Piracetam). |

| N1 (Nitrogen) | Long Chain / Aryl | Enhances lipophilicity; Shifts activity toward Antimicrobial and Anticancer (Cytotoxicity). |

| C3 ( | Ethyl Group | Critical for SV2A binding affinity (Levetiracetam). Removal or replacement with methyl drastically reduces potency. |

| C3 ( | Arylidene | Introduces Michael acceptor properties; Potent Anticancer activity (alkylation of cellular thiols). |

| C4 ( | Hydroxyl (-OH) | Increases water solubility; Found in metabolic byproducts; often reduces potency unless esterified. |

| C5 ( | Phenyl / Aryl | Increases rigidity and receptor selectivity; Common in newer generation anticonvulsants. |

Critical Insight: Stereochemistry at C3 is non-negotiable for neurological targets. The (S)-enantiomer of Levetiracetam is >100x more potent than the (R)-enantiomer.

Experimental Protocols

Synthesis: One-Pot Multicomponent Reaction

This protocol generates highly functionalized pyrrolidin-2-one derivatives suitable for SAR screening.

Reaction Type: Castagnoli-Cushman Reaction (CCR) or similar multicomponent condensation. Target: N-substituted-3-carboxy-pyrrolidin-2-one.

Materials:

-

Amine (

) -

Aldehyde (

) -

Succinic Anhydride (or Succinate diester)

-

Solvent: Toluene or Ethanol[2]

-

Catalyst:

(optional for yield enhancement)

Step-by-Step Protocol:

-

Reagent Mixing: In a round-bottom flask, dissolve 1.0 eq of amine and 1.0 eq of aldehyde in anhydrous toluene. Stir at room temperature for 30 mins to form the imine intermediate.

-

Cyclization: Add 1.0 eq of succinic anhydride.

-

Reflux: Heat the mixture to reflux (

) for 4-6 hours using a Dean-Stark trap to remove water (driving the equilibrium). -

Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the aldehyde spot.

-

Work-up: Cool to RT. Evaporate solvent under reduced pressure.

-

Purification: Recrystallize from Ethanol or purify via Silica Gel Column Chromatography.

-

Validation: Confirm structure via

-NMR (Look for lactam

Biological Assay: MTT Cytotoxicity Screen

To evaluate the anticancer potential of the synthesized derivatives.

Cell Lines: MCF-7 (Breast Cancer), HEK293 (Normal Control).

Step-by-Step Protocol:

-

Seeding: Seed cells in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24h at -

Treatment: Dissolve pyrrolidin-2-one derivatives in DMSO (Stock 10mM). Prepare serial dilutions in media (

). Ensure final DMSO concentration is <0.5%. -

Incubation: Add compounds to wells and incubate for 48h.

-

MTT Addition: Add

of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Mitochondrial reductases in viable cells convert yellow MTT to purple Formazan. -

Solubilization: Aspirate media carefully. Add

DMSO to dissolve Formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation:

Calculate IC50 using non-linear regression (GraphPad Prism).

Visualization: Experimental Workflow

Figure 2: Iterative workflow from chemical synthesis to biological validation.

Data Summary: Comparative Activity

Representative data synthesized from recent literature.

| Compound Class | N-Substituent | C3-Substituent | Primary Activity | Potency Metric |

| Racetams | 2-oxopyrrolidin-1-yl acetamide | Ethyl (Levetiracetam) | Antiepileptic | |

| N-Aryl | 4-Chlorophenyl | 3-Arylidene | Anticancer (MCF-7) | |

| N-Alkyl | Dodecyl (C12) | H | Antimicrobial (S. aureus) | MIC |

References

-

Levetiracetam Mechanisms of Action: From Molecules to Systems. Journal of Epileptology. [Link]

-

The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. PNAS. [Link]

-

Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects. Biomedicine & Pharmacotherapy. [Link][7]

-

Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new mechanism for antiepileptic drug action: vesicular entry may mediate the effects of levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy [frontiersin.org]

- 7. Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Targets of 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one: A Dual SV2A/Sigma-1 Pharmacophore Analysis

The following technical guide provides an in-depth analysis of the therapeutic potential and pharmacological targets of 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one .

Executive Summary

3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one represents a rationally designed "hybrid" pharmacophore that bridges two distinct classes of neuroactive compounds: the racetams (synaptic vesicle modulators) and sigma receptor ligands (neuroprotective chaperones).

Structurally, this molecule fuses the 3-aminopyrrolidin-2-one core—the absolute structural requirement for high-affinity binding to Synaptic Vesicle Protein 2A (SV2A) —with a lipophilic 3-phenylpropyl N-substituent, a classic moiety associated with Sigma-1 Receptor (

This guide analyzes the molecule as a Dual-Target Candidate , detailing its predicted mechanism of action (MoA), therapeutic applications in epilepsy and neurodegeneration, and the experimental protocols required for validation.

Chemical Identity & Structural Biology

To understand the therapeutic targets, we must first deconstruct the molecule's Structure-Activity Relationship (SAR).

| Structural Component | Pharmacological Function | Validated Analogues |

| 3-Amino-pyrrolidin-2-one (Core) | SV2A Binding Anchor: The lactam ring with a 3-amino group is the critical pharmacophore for binding to the SV2A protein. The amino group functions as a hydrogen bond donor within the binding pocket. | Levetiracetam, Brivaracetam |

| N1-(3-Phenylpropyl) (Tail) | Lipophilic Spacer: A 3-carbon alkyl chain terminated by a phenyl ring creates a hydrophobic "tail" that enhances membrane penetration and targets the hydrophobic pocket of Sigma receptors. | Phenylpiracetam, Cutamesine (SA4503) |

| Chirality (C3 Position) | Stereoselectivity: The (S)-enantiomer of 3-aminopyrrolidones typically exhibits 10–100x higher affinity for SV2A than the (R)-enantiomer. | (S)-Levetiracetam vs. (R)-Etiracetam |

Primary Therapeutic Targets

Target 1: Synaptic Vesicle Protein 2A (SV2A)

Role: SV2A is a ubiquitous vesicle membrane protein that regulates the exocytosis of neurotransmitters. It is the primary target of the anti-epileptic drugs Levetiracetam and Brivaracetam.

-

Mechanism of Binding: The 3-aminopyrrolidin-2-one core of the subject molecule mimics the hydrophilic headgroup of Levetiracetam.

-

Predicted Affinity: The addition of the bulky 3-phenylpropyl group at the N1 position (replacing the ethyl group of Levetiracetam) is predicted to maintain or enhance SV2A affinity. SAR studies on Brivaracetam (which has a propyl group) show that increasing lipophilicity on the pyrrolidone ring can increase affinity by 10-fold compared to Levetiracetam.

-

Functional Effect: Binding to SV2A reduces the rate of vesicle fusion during high-frequency neuronal firing, thereby dampening hyperexcitability without affecting normal neurotransmission.

Target 2: Sigma-1 Receptor ( R)

Role: The

-

Mechanism of Binding: The N-(3-phenylpropyl) moiety is a "privileged structure" for Sigma-1 affinity. Many high-affinity Sigma ligands (e.g., SA4503, PRE-084) feature a basic nitrogen connected to a phenyl ring via a propyl or ethyl spacer.

-

Therapeutic Synergy: While SV2A modulation controls seizures,

R activation promotes neuroprotection and cognitive enhancement. This dual activity is particularly valuable for treating neurodegenerative diseases (Alzheimer's) and drug-resistant epilepsy .

Potential Off-Targets

-

Voltage-Gated Calcium Channels (VGCC -

subunit): While less likely than SV2A, lipophilic racetams can sometimes cross-react with the Gabapentin binding site. -

Monoamine Transporters (DAT/NET): The phenylpropyl tail may introduce weak affinity for dopamine or norepinephrine transporters, similar to Phenylpiracetam.

Mechanism of Action (MoA) Pathway

The following diagram illustrates the dual mechanism where the molecule modulates synaptic vesicle release (via SV2A) and reduces ER stress (via Sigma-1), leading to a combined neuroprotective and anticonvulsant effect.

Figure 1: Dual-target mechanism of action showing synaptic modulation via SV2A and neuroprotective signaling via Sigma-1 receptors.

Experimental Validation Protocols

To validate this compound as a dual SV2A/Sigma-1 ligand, the following standardized assays are recommended.

Protocol A: SV2A Radioligand Binding Assay

Objective: Determine the binding affinity (

-

Tissue Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 30 min to isolate membranes.

-

Incubation:

-

Mix 200 µL membrane suspension (200 µg protein).

-

Add 25 µL [³H]UCB 30889 (2 nM final concentration).

-

Add 25 µL of test compound (10⁻⁹ to 10⁻⁴ M).

-

Non-specific binding: Define using 1 mM Levetiracetam.

-

-

Equilibration: Incubate for 60 min at 4°C.

-

Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Protocol B: Sigma-1 Receptor Binding Assay

Objective: Confirm affinity for

-

Tissue Preparation: Use guinea pig brain membranes (rich in

receptors). -

Incubation:

-

Mix membrane suspension with -Pentazocine (3 nM).

-

Add test compound (concentration gradient).

-

Non-specific binding: Define using 10 µM Haloperidol.

-

-

Condition: Incubate for 120 min at 37°C.

-

Analysis: Filter and count as above. A

nM indicates significant therapeutic potential as a Sigma ligand.

Therapeutic Applications

Drug-Resistant Epilepsy

-

Rationale: While Levetiracetam is effective, many patients develop resistance. The addition of the Sigma-1 agonist profile (via the phenylpropyl tail) can modulate neuronal calcium channels and reduce excitotoxicity through a secondary mechanism, potentially overcoming resistance.

Cognitive Enhancement & Alzheimer’s Disease

-

Rationale: Sigma-1 agonists are known to improve cognitive function and rescue memory deficits in cholinergic blockade models. This compound could function as a nootropic similar to Phenylpiracetam but with the added safety profile of an SV2A ligand.

Neuropathic Pain

-

Rationale: SV2A ligands (like Levetiracetam) and Sigma-1 antagonists are both investigated for neuropathic pain. Depending on whether the compound acts as an agonist or antagonist at Sigma-1, it could be a potent analgesic.

References

-

Lynch, B. A., et al. (2004). "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam." Proceedings of the National Academy of Sciences, 101(26), 9861-9866.

-

Kenda, B. M., et al. (2004). "Discovery of 4-substituted pyrrolidone derivatives as new antiepileptic drugs." Journal of Medicinal Chemistry, 47(3), 530-549. (Describes the SAR of SV2A ligands).

-

Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics, 124(2), 195-206. (Describes the pharmacophore for Sigma-1 ligands).

-

Rogawski, M. A. (2006). "Diverse mechanisms of antiepileptic drugs in the development pipeline." Epilepsy Research, 69(3), 273-294.

An In-Depth Technical Guide to the In Vitro Screening of 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one: A Privileged Scaffold Approach

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel compound, 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one. Leveraging the well-established "privileged scaffold" status of the pyrrolidinone core, we will outline a strategic, multi-tiered screening cascade designed to elucidate its potential therapeutic value. The methodologies described herein are grounded in established principles of drug discovery and are designed to be self-validating through the inclusion of appropriate controls and orthogonal assays.

Introduction: The Rationale for Screening

The pyrrolidinone ring is a cornerstone of modern medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and over 20 FDA-approved drugs.[1][2] This five-membered lactam is considered a "privileged scaffold" due to its favorable physicochemical properties, including its capacity for hydrogen bonding and conformational flexibility, which allow it to interact with a wide range of biological targets.[1][2] Derivatives of the pyrrolidinone core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[3][4]

The subject of this guide, 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one, is a novel entity that combines the pyrrolidinone core with a 3-amino substituent and an N-phenylpropyl group. The amino group introduces a basic center, potentially modulating solubility and offering a key interaction point with biological targets. The phenylpropyl substituent adds lipophilicity and potential for aromatic interactions. Given the diverse bioactivities of the parent scaffold, a systematic in vitro screening approach is warranted to uncover the therapeutic potential of this specific derivative.

This guide will detail a proposed screening cascade, beginning with fundamental physicochemical and safety profiling, followed by a broad-based primary screen to identify potential areas of biological activity, and culminating in more focused, target-specific secondary assays.

Foundational Profiling: Establishing a Baseline

Prior to engaging in extensive biological screening, it is imperative to establish the fundamental physicochemical and safety profile of 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one. This initial characterization will inform the design of subsequent assays and aid in the interpretation of their results.

Physicochemical Characterization

A summary of key physicochemical parameters to be determined is presented in Table 1.

| Parameter | Method | Rationale |

| Aqueous Solubility | Kinetic and thermodynamic solubility assays | Poor solubility can lead to false negatives in biological assays. |

| Lipophilicity (LogP/LogD) | HPLC-based or shake-flask methods | Influences membrane permeability and off-target effects. |

| pKa | Potentiometric titration or UV-spectroscopy | The ionization state at physiological pH affects target interaction and solubility. |

| Chemical Stability | HPLC analysis in various buffers and temperatures | Ensures compound integrity during storage and experimentation. |

In Vitro Safety and ADME Profiling

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, is crucial for identifying liabilities that could terminate a drug development program.

| Assay | Method | Rationale |

| Cellular Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Predicts passive diffusion across biological membranes. |

| Metabolic Stability | Incubation with liver microsomes (human, rat) | Assesses susceptibility to first-pass metabolism. |

| Plasma Protein Binding | Equilibrium dialysis | High binding can reduce the free fraction of the compound available for activity. |

| Cytotoxicity | MTT or CellTiter-Glo® assay against a non-cancerous cell line (e.g., HEK293) | Provides a general indication of cellular toxicity. |

| hERG Channel Inhibition | Automated patch-clamp | Early flag for potential cardiotoxicity. |

Tier 1: Broad-Spectrum Primary Screening

The goal of Tier 1 screening is to cast a wide net, exploring the diverse biological activities previously reported for pyrrolidinone derivatives.[3][4] This approach maximizes the potential for identifying a primary area of biological activity for 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one.

Caption: Tier 1 primary screening workflow.

Antimicrobial Activity Screening

Rationale: The pyrrolidinone scaffold is present in several natural products with antimicrobial properties.[3]

Methodology:

-

Minimum Inhibitory Concentration (MIC) Determination:

-

A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus fumigatus), will be used.

-

The compound will be serially diluted in a 96-well plate containing appropriate growth media.

-

A standardized inoculum of each microbial strain will be added to the wells.

-

Plates will be incubated under optimal growth conditions.

-

The MIC will be determined as the lowest concentration of the compound that inhibits visible growth.[1]

-

Anticancer Activity Screening

Rationale: Numerous pyrrolidinone derivatives have demonstrated potent anticancer activity.[1][3]

Methodology:

-

NCI-60 Human Tumor Cell Line Screen:

-

Submission of the compound to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP) for screening against their panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

-

The assay provides data on growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50).

-

Central Nervous System (CNS) Target Profiling

Rationale: Structurally related compounds, such as 1-(3-amino-1-phenylpropyl)indolin-2-ones, are known to be selective norepinephrine reuptake inhibitors.[5] Additionally, various pyrrolidinone derivatives have shown anticonvulsant and neuroprotective properties.[3]

Methodology:

-

Broad Receptor Binding Panel:

-

Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) to assess the affinity of the compound for a wide range of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.

-

The compound is tested at a fixed concentration (e.g., 10 µM) to identify significant binding interactions (typically >50% inhibition of radioligand binding).

-

Tier 2: Mechanistic and Target Validation Assays

Positive results, or "hits," from the Tier 1 screen will be followed up with more specific assays in Tier 2 to confirm the initial findings and begin to elucidate the mechanism of action.

Caption: Tier 2 hit validation and mechanism of action studies.

Dose-Response and Potency Determination

For any confirmed hits from Tier 1, full dose-response curves will be generated to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This quantitative measure of potency is essential for structure-activity relationship (SAR) studies.

Target-Specific Enzyme Inhibition Assays

Rationale: If the CNS screen suggests interaction with a particular neurotransmitter system, relevant enzyme inhibition assays should be performed.

Example Protocol: Monoamine Oxidase (MAO) Inhibition Assay

-

Principle: This assay measures the ability of the compound to inhibit the activity of MAO-A or MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.

-

Reagents: Recombinant human MAO-A or MAO-B, a suitable substrate (e.g., kynuramine), and a detection reagent.

-

Procedure: a. Pre-incubate the enzyme with varying concentrations of 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one. b. Initiate the reaction by adding the substrate. c. After a set incubation period, stop the reaction and measure the product formation using a fluorescence or absorbance plate reader. d. Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.

Cell-Based Functional Assays

Rationale: To confirm that binding to a receptor translates into a functional cellular response.

Example Protocol: cAMP Second Messenger Assay for GPCRs

-

Principle: This assay measures the modulation of intracellular cyclic AMP (cAMP) levels following GPCR activation or inhibition.

-

Cell Line: A stable cell line overexpressing the target GPCR (e.g., a serotonin or dopamine receptor).

-

Procedure: a. Plate the cells in a 96- or 384-well plate. b. Treat the cells with varying concentrations of the test compound, in the presence or absence of a known agonist. c. Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA). d. Determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Data Interpretation and Hit Prioritization

The culmination of this in vitro screening cascade will be a comprehensive dataset that allows for an informed decision on the future of 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one. A summary of potential outcomes and their interpretations is provided in Table 2.

| Tier 1 Result | Tier 2 Confirmation | Interpretation and Next Steps |

| Potent antimicrobial activity (low MIC) | Low cytotoxicity in human cells | Promising lead for a novel antibiotic. Proceed to in vivo efficacy models. |

| Broad-spectrum anticancer activity | Selective cytotoxicity against a specific cancer cell type | Potential for development as a targeted anticancer agent. Elucidate the mechanism of cell death (apoptosis, necrosis). |

| High affinity for a specific CNS receptor | Functional activity (agonist or antagonist) in a cell-based assay | Lead candidate for a CNS disorder. Profile for selectivity against related receptors and assess in vivo target engagement. |

| No significant activity in any primary screen | N/A | The compound is likely inactive under the tested conditions. Consider library expansion with structural analogs. |

Conclusion

The in vitro screening strategy outlined in this guide provides a robust and logical pathway for the initial characterization of 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one. By leveraging the known pharmacological promiscuity of the pyrrolidinone scaffold, this approach is designed to efficiently identify potential therapeutic applications for this novel compound. The integration of foundational physicochemical and safety profiling with a tiered biological screening cascade ensures that resources are directed toward the most promising avenues of investigation, ultimately accelerating the drug discovery process.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. [Link]

-

Asifa, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700-1718. [Link]

-

Almalki, A. J., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567. [Link]

-

Ye, N., et al. (2008). Synthesis and activity of 1-(3-amino-1-phenylpropyl)indolin-2-ones: a new class of selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 4929-4931. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Synthesis and activity of 1-(3-amino-1-phenylpropyl)indolin-2-ones: a new class of selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one, a molecule incorporating a chiral center, a lactam ring, a primary amine, and a phenylpropyl substituent, presents a compelling case for a multi-faceted analytical approach. Its potential applications in medicinal chemistry, driven by the diverse functionalities, necessitate an unambiguous confirmation of its chemical structure. This guide provides an in-depth exploration of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles and expected data detailed herein serve as a robust framework for researchers engaged in the synthesis and characterization of this and structurally related molecules.

Molecular Structure and Key Functional Groups

A thorough spectroscopic analysis is predicated on a clear understanding of the molecule's constituent parts. The structure of 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one is characterized by several key functional groups that will dictate its spectral properties.

Caption: Molecular structure of 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.[1]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be utilized. For ¹³C NMR, a proton-decoupled sequence is standard.

-

2D NMR: To aid in definitive assignments, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

¹H NMR: Predicted Chemical Shifts and Multiplicities

The proton NMR spectrum will provide a wealth of information regarding the electronic environment of each hydrogen atom.[2][3] The expected chemical shifts (δ) are presented in the table below.

| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |

| Phenyl-H | 7.1-7.3 | Multiplet | Protons on the aromatic ring. |

| Pyrrolidinone-H at C3 | 3.5-3.8 | Triplet or Doublet of Doublets | Adjacent to the electron-withdrawing amine and carbonyl group. |

| Pyrrolidinone-H at C5 | 3.2-3.5 | Multiplet | Adjacent to the lactam nitrogen. |

| Propyl-H (adjacent to N) | 3.2-3.5 | Triplet | Deshielded by the adjacent nitrogen. |

| Pyrrolidinone-H at C4 | 1.9-2.3 | Multiplet | Aliphatic protons on the pyrrolidinone ring. |

| Propyl-H (central CH₂) | 1.7-2.0 | Multiplet | Aliphatic protons on the propyl chain. |

| Propyl-H (adjacent to Phenyl) | 2.5-2.8 | Triplet | Deshielded by the aromatic ring. |

| Amine-H (NH₂) | 1.5-3.0 | Broad Singlet | Exchangeable protons; chemical shift can vary with concentration and solvent.[4] |

¹³C NMR: Predicted Chemical Shifts

The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.[1]

| Carbon(s) | Expected Chemical Shift (ppm) | Rationale |

| Carbonyl (C=O) | 170-175 | Characteristic for a lactam carbonyl. |

| Phenyl-C (ipso) | 140-145 | The carbon of the phenyl ring attached to the propyl chain. |

| Phenyl-C | 125-130 | Aromatic carbons. |

| Pyrrolidinone-C at C3 | 50-60 | Adjacent to both the amine and carbonyl group. |

| Pyrrolidinone-C at C5 | 45-55 | Adjacent to the lactam nitrogen. |

| Propyl-C (adjacent to N) | 40-50 | Deshielded by the adjacent nitrogen. |

| Pyrrolidinone-C at C4 | 25-35 | Aliphatic carbon in the pyrrolidinone ring. |

| Propyl-C (central CH₂) | 25-35 | Aliphatic carbon in the propyl chain. |

| Propyl-C (adjacent to Phenyl) | 30-40 | Aliphatic carbon adjacent to the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[5][6] The vibrational frequencies of specific bonds provide a "fingerprint" of the molecule's functional makeup.

Experimental Protocol: IR

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid). Alternatively, Attenuated Total Reflectance (ATR) can be used for a neat sample.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

The IR spectrum of 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one is expected to show characteristic absorption bands for the primary amine, the lactam, and the aromatic ring.[7][8][9][10][11]

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (Primary Amine) | 3400-3300 (two bands) | Asymmetric and symmetric stretching.[4][12] |

| C-H (Aromatic) | 3100-3000 | Stretching.[9] |

| C-H (Aliphatic) | 3000-2850 | Stretching.[8] |

| C=O (Lactam) | ~1705 | Stretching in a five-membered ring (γ-lactam).[7] |

| C=C (Aromatic) | 1600-1450 | Ring stretching.[9] |

| N-H (Primary Amine) | 1650-1580 | Bending (scissoring).[12] |

| C-N | 1250-1020 | Stretching.[12] |

| C-H (Aromatic) | 900-675 | Out-of-plane bending.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS

-

Ionization: Electrospray ionization (ESI) is a suitable method for this compound due to the presence of the basic amine group, which can be readily protonated.

-

Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass of the molecular ion.

-

Tandem MS (MS/MS): To probe the fragmentation pathways, collision-induced dissociation (CID) of the protonated molecular ion ([M+H]⁺) should be performed.

Expected Molecular Ion and Fragmentation Pattern

The molecular formula of 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one is C₁₃H₁₈N₂O, with a monoisotopic mass of 218.1419 g/mol . In ESI-MS, the protonated molecular ion [M+H]⁺ is expected at m/z 219.1492.

The fragmentation of the parent ion will likely proceed through several key pathways, primarily involving the cleavage of the bonds adjacent to the nitrogen atoms and the loss of the phenylpropyl side chain. The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even molecular weight, which is consistent with our compound.[13]

Caption: Predicted major fragmentation pathways for [3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one+H]⁺.

Conclusion

The comprehensive spectroscopic analysis of 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, rooted in the fundamental principles of spectroscopy and extensive literature on related functional groups, offers a detailed roadmap for researchers. The correlation of data from these orthogonal techniques will enable an unambiguous assignment of the molecular structure, a critical step in the advancement of any research and development program involving this compound.

References

-

Infrared (IR) Spectroscopy. Available at: [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

-

Infrared Spectroscopy (IR). Available at: [Link]

-

The features of IR spectrum. Available at: [Link]

-

IR: amines. Available at: [Link]

-

In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

IR Absorption Frequencies. Northern Illinois University. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Forensic Chemistry. Available at: [Link]

-

Spectroscopy of Amines. Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

-

IR Absorption Table. Available at: [Link]

-

Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available at: [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Royal Society of Chemistry. Available at: [Link]

-

Mass Spectrometry :Fragmentation Pattern & Rules(Part-I). YouTube. Available at: [Link]

-

Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Molecules. Available at: [Link]

-

Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

3-Amino-1,3-diphenyl-2-propen-1-one. PubChem. Available at: [Link]

-

Synthesis and activity of 1-(3-amino-1-phenylpropyl)indolin-2-ones: a new class of selective norepinephrine reuptake inhibitors. ChEMBL. Available at: [Link]

-

Synthesis and activity of 1-(3-amino-1-phenylpropyl)indolin-2-ones: a new class of selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

The Chemical Shift in C 13 and Proton NMR. YouTube. Available at: [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Spectroscopic Analyses - Developments and Applications. Available at: [Link]

-

1 H NMR spectrum of 3. ResearchGate. Available at: [Link]

-

Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. Available at: [Link]

-

A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available at: [Link]

-

Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. Pharmaceutical Chemistry Journal. Available at: [Link]

-

3-Amino-1,2-propanediol. NIST WebBook. Available at: [Link]

-

[NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. Available at: [Link]

-

3-AMINO-2,5,-DIPHENYL-PYRROLE;PROTONATED - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

GNPS. UCSD Computational Mass Spectrometry Website. Available at: [Link]

-

Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. Available at: [Link]

- Synthesis method of 3-amino-1,2-propanediol. Google Patents.

Sources

- 1. scispace.com [scispace.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. youtube.com [youtube.com]

Architecting the Pyrrolidinone Scaffold: A Technical Guide to Novel Synthesis and Functionalization

Executive Summary

The 2-pyrrolidinone (γ-lactam) pharmacophore remains a cornerstone of medicinal chemistry, serving as the structural core for the "racetam" nootropics (e.g., Levetiracetam, Piracetam) and a critical intermediate in the synthesis of complex alkaloids. Despite its ubiquity, the demand for novel substitution patterns—particularly chiral, polysubstituted derivatives—has outpaced traditional synthetic methods.

This technical guide moves beyond elementary amide couplings to explore high-complexity generating reactions. We focus on Multicomponent Reactions (MCRs) and the Castagnoli-Cushman Reaction (CCR) , providing a blueprint for synthesizing diverse pyrrolidinone libraries with high atom economy and stereochemical control.

Part 1: Pharmacological Rationale & Structural Strategy[1]

The Pyrrolidinone Pharmacophore

The 5-membered lactam ring is not merely a linker; it is a rigid scaffold that orients functional groups in precise 3D space.

-

N1 Position: Modulates lipophilicity and blood-brain barrier (BBB) penetration. In Levetiracetam, the alpha-ethyl-2-oxo-1-pyrrolidineacetamide side chain is critical for SV2A protein binding.

-

C3/C4 Positions: Ideal for introducing chirality. C4-functionalization is often exploited to mimic the proline ring in peptide mimetics.

-

C5 Position: Controls steric bulk and metabolic stability.

Key Therapeutic Areas:

-

Neurology: SV2A ligands (Epilepsy), Nootropics.

-

Oncology: MDM2-p53 inhibitors (Spiro-pyrrolidinones).

-

Antimicrobials: MurB inhibitors.

Retrosynthetic Logic

To access novel chemical space, we must disconnect the ring strategically. Traditional methods often rely on the cyclization of

Figure 1: Strategic disconnections for the pyrrolidinone scaffold. Path B (CCR) allows for the rapid assembly of bicyclic lactams.

Part 2: Advanced Synthetic Methodologies

The Castagnoli-Cushman Reaction (CCR)

The CCR is a formal [4+2] cycloaddition between an imine and a cyclic anhydride.[1] While historically used to make simple lactams, recent advances (2021-2024) have optimized this for Three-Component Reactions (3CR) to generate dihydroisoquinolones (fused pyrrolidinones) with high diastereoselectivity.

-

Mechanism: The anhydride forms an enol which attacks the imine (Mannich-type), followed by intramolecular acylation.

-

Why use it? It creates two adjacent stereocenters in a single step and avoids the use of toxic coupling reagents.

Green Ultrasound-Promoted MCR

For high-throughput library generation, a one-pot reaction using citric acid as a catalyst in ethanol offers a sustainable route. This method utilizes ultrasound to accelerate the condensation of amines, aldehydes, and diethyl acetylenedicarboxylate.

Comparative Analysis of Methods

| Feature | Conventional Cyclization | Castagnoli-Cushman (CCR) | Green Ultrasound MCR |

| Complexity Generated | Low (Linear precursor) | High (Bicyclic/Stereocenters) | Medium (Multisubstituted) |

| Atom Economy | Low (Leaving groups) | High (Condensation) | High |

| Reaction Time | 12-24 Hours | 2-12 Hours | 15-45 Minutes |

| Stereocontrol | Substrate dependent | High (Diastereoselective) | Low/Moderate |

| Scalability | High | Moderate | High |

Part 3: Detailed Experimental Protocol

Protocol: Three-Component Synthesis of Dihydroisoquinolones via CCR

This protocol is adapted from recent mechanistic studies (Howard et al., 2021) optimizing the reaction for diastereoselectivity without strong Lewis acids.[2]

Objective

Synthesize a library of trans-dihydroisoquinolones (fused pyrrolidinone analogs) using Homophthalic Anhydride (HPA), an amine, and an aldehyde.

Reagents & Equipment

-

Amine: 4-Methoxybenzylamine (1.0 equiv)

-

Aldehyde: Benzaldehyde (1.0 equiv)[3]

-

Anhydride: Homophthalic Anhydride (1.0 equiv)

-

Solvent: Toluene (Anhydrous) or Trifluoroethanol (TFE) for acceleration.

-

Drying Agent: Na2SO4 (anhydrous)

-

Equipment: 10 mL Microwave vial or Round Bottom Flask, Magnetic Stirrer.

Step-by-Step Methodology

-

Imine Formation (In-Situ):

-

To a reaction vial containing activated Na2SO4 (200 mg), add the Amine (1.0 mmol) and Aldehyde (1.0 mmol) in Toluene (3 mL).

-

Stir at Room Temperature (RT) for 1 hour.

-

Checkpoint: Verify imine formation via TLC (disappearance of aldehyde). The Na2SO4 drives the equilibrium by removing water.

-

-

Anhydride Addition:

-

Cool the mixture to 0°C (ice bath).

-

Add Homophthalic Anhydride (1.0 mmol) in one portion.

-

Note: Slow addition at low temperature favors the trans-diastereomer (kinetic control).

-

-

Reaction Phase:

-

Allow the mixture to warm to RT naturally.

-

Stir for 12 hours.

-

Optimization: If using TFE (Trifluoroethanol) as solvent, reaction time can be reduced to 2-4 hours due to H-bond activation of the anhydride.

-

-

Work-up & Purification:

Self-Validating Mechanism

The reaction color change is a visual indicator. The formation of the imine is usually colorless/pale yellow. Upon addition of HPA, the solution often turns deep yellow/orange due to the formation of the enol/intermediate, then precipitates the white/off-white product.

Figure 2: Workflow for the 3-Component Castagnoli-Cushman Reaction.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized pyrrolidinone, the following data points are required:

-

1H NMR (DMSO-d6 or CDCl3):

-

Look for the AB system or distinct doublets for the C3-C4 protons in the lactam ring (typically

4.5–5.5 ppm depending on substitution). -

The coupling constant (

) value determines stereochemistry:

-

-

IR Spectroscopy:

-

Strong carbonyl stretch for the lactam amide: 1650–1690 cm⁻¹ .

-

If a carboxylic acid side chain is present (common in CCR), a broad O-H stretch at 2500–3300 cm⁻¹.

-

-

Chiral HPLC:

-

Essential for evaluating Enantiomeric Excess (ee) if using chiral catalysts (e.g., chiral thioureas).

-

References

-

Howard, S. Y., et al. (2021).[2] Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones. Journal of Organic Chemistry. Link

-

Ahankar, H., et al. (2016).[5] Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry. Link

-

Bhat, S., et al. (2023).[6] Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Link

-

Boukis, A. C., et al. (2023). The Castagnoli–Cushman Reaction. Molecules. Link

-

Unsworth, W. P. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. Link

Sources

- 1. The Castagnoli–Cushman Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]